molecular formula C6H9FO2S B13164413 2-Fluoro-2-(thiolan-3-yl)acetic acid

2-Fluoro-2-(thiolan-3-yl)acetic acid

Cat. No.: B13164413
M. Wt: 164.20 g/mol
InChI Key: XXMJJGNEXBLQBT-UHFFFAOYSA-N
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Description

2-Fluoro-2-(thiolan-3-yl)acetic acid is an organic compound with the molecular formula C₆H₉FO₂S and a molecular weight of 164.2 g/mol . This compound features a fluorine atom and a thiolane ring, making it a unique fluorinated organic acid. It is primarily used in research and development settings due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-2-(thiolan-3-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method includes the reaction of thiolane with a fluorinating agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Fluoro-2-(thiolan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(thiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The thiolane ring structure contributes to its binding affinity with certain enzymes and receptors, making it a potential candidate for drug development .

Comparison with Similar Compounds

2-Fluoro-2-(thiolan-3-yl)acetic acid can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of a fluorine atom and a thiolane ring, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C6H9FO2S

Molecular Weight

164.20 g/mol

IUPAC Name

2-fluoro-2-(thiolan-3-yl)acetic acid

InChI

InChI=1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9)

InChI Key

XXMJJGNEXBLQBT-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C(C(=O)O)F

Origin of Product

United States

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